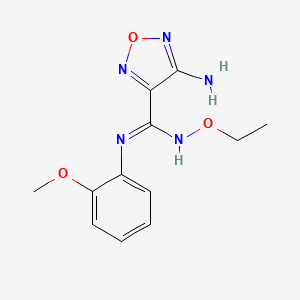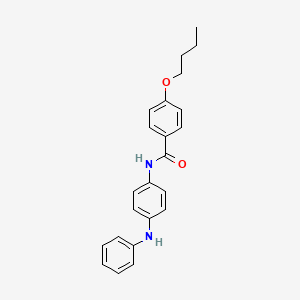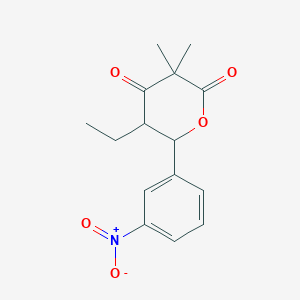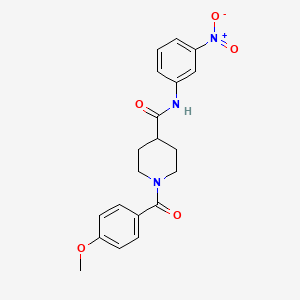![molecular formula C15H11ClN2OS B5174403 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5174403.png)
5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole, also known as CPOX, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPOX is a member of the oxadiazole family, which is known for its diverse biological activities and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to inhibit COX-2 activity by binding to the active site of the enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole can reduce inflammation and pain. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has also been found to have a selective inhibitory effect on COX-2, which is a key enzyme involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to exhibit potent activity against various microorganisms and cancer cells, making it a promising lead compound for drug development. Moreover, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to have a selective inhibitory effect on COX-2, which is a key enzyme involved in the inflammatory response. However, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole also has some limitations for lab experiments, including its low solubility and stability. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole is relatively insoluble in water, which can limit its use in certain experiments. Moreover, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole can degrade over time, which can affect its potency and selectivity.
Zukünftige Richtungen
There are several future directions for the research on 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole. One potential direction is to investigate the structure-activity relationship of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole and its analogs. By synthesizing and testing various analogs of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole, researchers can identify the key structural features that contribute to its biological activity. Another potential direction is to investigate the potential of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole as a lead compound for drug development. By optimizing the structure of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole and its analogs, researchers can develop more potent and selective inhibitors of COX-2 and other enzymes involved in various diseases. Moreover, researchers can investigate the potential of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.
Conclusion:
In conclusion, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole is a promising compound that has shown potent antimicrobial, antifungal, antitumor, and anti-inflammatory activities. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has also been found to have a selective inhibitory effect on COX-2, which is a key enzyme involved in the inflammatory response. Despite its limitations, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity. There are several future directions for the research on 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole, including the investigation of its structure-activity relationship and its potential as a lead compound for drug development. Overall, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has the potential to contribute to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole involves the reaction between 4-chlorobenzyl chloride and phenyl isothiocyanate, followed by cyclization with hydrazine hydrate. The yield of the synthesis process is around 70%, and the purity of the final product can be improved through recrystallization. The chemical structure of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been reported to exhibit potent antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Several studies have also investigated the potential of 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole as a lead compound for drug development. 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole has shown to have a selective inhibitory effect on COX-2, which is a key enzyme involved in the inflammatory response.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-12-6-8-13(9-7-12)20-10-14-17-15(18-19-14)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRWFPREWSNXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(4-{4-methyl-5-[(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B5174332.png)

![N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B5174353.png)
![N-ethyl-2-(2-furyl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoacetamide](/img/structure/B5174370.png)
![1-[3-amino-6-methyl-2-(3-nitrobenzoyl)-4-(3-pyridinyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5174375.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5174384.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5174387.png)




![1-(3,4-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174430.png)
